8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHPIPNJKLYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019023-77-8 | |
| Record name | 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Functional Group Reactivity
The compound's reactivity centers on two key functional groups:
| Functional Group | Reaction Types | Reagents/Conditions | Products |
|---|---|---|---|
| Carboxylic acid (C3) | Acid-base reactions | NaOH, HCl | Salts (e.g., sodium carboxylate) |
| Decarboxylation | Pyridine, Cu catalyst, Δ | 8-Chloroimidazo[1,2-a]pyridine | |
| Chloro substituent (C8) | Nucleophilic substitution | KOH (aqueous), amines | 8-Amino/alkoxy derivatives |
Radical-Mediated Functionalization
Recent advances highlight radical reactions for direct functionalization of the imidazo[1,2-a]pyridine core:
Sulfonylation
-
Mechanism : Mn(III)-mediated radical coupling at C5/C7 positions
-
Outcome : Sulfonylated derivatives (e.g., 5-sulfonylimidazo[1,2-a]pyridines) with yields up to 85%
Alkylation
-
Site Selectivity : Preferential alkylation at C5 due to radical stability
-
Example : Reaction with ethyl iodide yields 5-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Transition Metal-Catalyzed Reactions
The chloro substituent enables cross-coupling reactions:
| Reaction Type | Catalyst | Partners | Products |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Aryl boronic acids | 8-Aryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Amines | 8-Aminoimidazo[1,2-a]pyridines |
Biological Interactions
While not traditional chemical reactions, the compound interacts with biological targets:
Acetylcholinesterase (AChE) Inhibition
-
Binding Mode : π-π stacking between imidazo[1,2-a]pyridine core and Trp84 residue
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Modifications : Biphenyl side chains enhance inhibition (IC₅₀ = 79 μM for derivative 2h )
Halogen Bonding in Enzymatic Pockets
Comparative Reactivity with Analogues
A comparison of reaction outcomes with structurally similar compounds:
| Compound | Reaction | Key Difference |
|---|---|---|
| 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | Suzuki coupling | Lower yield (62%) at C2 vs C8 |
| 6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid | Decarboxylation | Faster kinetics (t₁/₂ = 15 min vs 45 min) |
Scientific Research Applications
8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and carboxylic acid substitutions.
8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure with the carboxylic acid group at the 2nd position.
Uniqueness: 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8th position and the carboxylic acid group at the 3rd position enhances its reactivity and potential for diverse applications .
Biological Activity
8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator. It can bind to active sites of enzymes or interact with receptor binding domains, thereby influencing various biochemical pathways. This mechanism underpins its potential applications in treating diseases such as cancer and tuberculosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi. A study highlighted its activity against Mycobacterium tuberculosis (Mtb), where derivatives of this compound demonstrated potent inhibition of bacterial growth, suggesting its potential as a new anti-TB agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to inhibit specific kinases involved in cancer cell proliferation. For instance, studies focusing on serine/threonine kinases have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance its binding affinity and inhibitory effects on cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of chlorine at the 8th position significantly affects the compound's reactivity and biological efficacy.
- Carboxylic Acid Group : The carboxylic acid group at the 3rd position is essential for maintaining activity against microbial targets.
- Positioning of Other Functional Groups : Variations in substituents at other positions on the imidazo ring can lead to substantial differences in activity .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Mtb and other strains | |
| Anticancer | Inhibits specific kinases | |
| Enzyme Inhibition | Binds to active sites |
Case Study 1: Antitubercular Activity
In a controlled study using BALB/c mice infected with Mtb H37Rv, treatment with derivatives of this compound resulted in significant reductions in bacterial load (90% reduction with optimal dosing) after four weeks. This highlights its potential as a candidate for further development in anti-TB therapies .
Case Study 2: Cancer Cell Proliferation Inhibition
A series of compounds derived from this compound were tested against various cancer cell lines. Results showed that certain derivatives exhibited up to threefold increased potency compared to standard treatments, indicating promising avenues for cancer therapy development .
Q & A
Q. What are the standard synthetic routes for 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling or metal-free direct synthesis. A common route involves cyclization of 2-aminopyridine derivatives with chloroacetic acid using phosphorus oxychloride (POCl₃) as a dehydrating agent . Key factors:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Catalyst optimization: Pd(PPh₃)₄ with triethylamine (Et₃N) improves coupling efficiency for introducing substituents .
- Yield improvement: Lowering reaction temperatures (0–25°C) reduces side reactions like over-oxidation .
Q. How is the structural integrity of this compound validated?
- Methodological Answer: Use a combination of:
- NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C8, carboxylic acid at C3) .
- Mass spectrometry (HRMS): Accurate mass analysis verifies molecular formula (C₈H₅ClN₂O₂) .
- X-ray crystallography: Resolves spatial arrangement, especially for tautomeric forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during electrophilic substitution?
- Methodological Answer: Regioselectivity at the imidazo[1,2-a]pyridine core is controlled by:
- Electron-withdrawing groups (EWGs): The C3-carboxylic acid directs electrophiles to C5/C7 positions via resonance effects .
- DFT calculations: Predict reactive sites by analyzing frontier molecular orbitals (e.g., Fukui indices) .
- Experimental validation: Use kinetic studies with halogenation agents (e.g., NCS) to track substitution patterns .
Q. How do environmental factors (e.g., pH) influence the compound’s efficacy as a fluorescent probe?
- Methodological Answer: The carboxylic acid group enables pH-dependent fluorescence quenching:
- At pH < 4: Protonation of the COOH group reduces electron-withdrawing effects, increasing fluorescence intensity .
- At pH > 8: Deprotonation enhances conjugation, shifting emission wavelengths.
Validation: Titration assays with UV-Vis spectroscopy and fluorimetry quantify pH-dependent behavior .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer: Discrepancies arise from variations in:
- Purity: HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
- Assay conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (CLSI guidelines) .
- Structural analogs: Compare with 6-chloro or 2-methyl derivatives to isolate position-specific effects .
Methodological Design & Data Analysis
Q. What strategies are effective for designing this compound derivatives with improved kinase inhibition?
- Methodological Answer:
- Scaffold modification: Introduce sulfonamide or amide groups at C3 to enhance ATP-binding pocket interactions .
- Structure-activity relationship (SAR): Test derivatives against recombinant kinases (e.g., EGFR, BRAF) using in vitro kinase assays .
- Molecular docking: AutoDock Vina predicts binding modes; validate with X-ray co-crystallography .
Q. How to analyze tautomeric equilibria in solution-phase studies?
- Methodological Answer:
- Variable temperature NMR: Monitor chemical shift changes (e.g., NH protons) to identify tautomers .
- Solvent polarity studies: Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to assess tautomer stability .
- Theoretical modeling: DFT (B3LYP/6-311+G**) calculates relative energies of tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
